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Compound of Interest

Compound Name: 3,4-Dichlorobenzylamine

Cat. No.: B086363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4-Dichlorobenzylamine is a halogenated aromatic amine that serves as a crucial building

block in synthetic organic chemistry. Its structural motif is found in a variety of biologically active

compounds, making it a molecule of significant interest in the fields of medicinal chemistry and

drug development. This technical guide provides a comprehensive overview of the molecular

properties, synthesis, spectroscopic characterization, and applications of 3,4-
Dichlorobenzylamine, with a particular focus on its role as a precursor to antifungal agents.

Chemical and Physical Properties
3,4-Dichlorobenzylamine is a colorless to light yellow liquid at room temperature. Its key

chemical and physical properties are summarized in the table below for easy reference.
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Property Value Reference

Molecular Weight 176.04 g/mol [1]

Molecular Formula C₇H₇Cl₂N [2]

CAS Number 102-49-8 [1]

Appearance
Colorless to light yellow clear

liquid

Melting Point 32 °C

Boiling Point 80-82 °C at 0.6 mmHg [2]

Density 1.32 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.578 [2]

Synthesis of 3,4-Dichlorobenzylamine
Several synthetic routes to 3,4-Dichlorobenzylamine have been reported. A common and

efficient method involves the reduction of 3,4-dichlorobenzonitrile.

Experimental Protocol: Reduction of 3,4-
Dichlorobenzonitrile
This protocol outlines a typical laboratory-scale synthesis of 3,4-Dichlorobenzylamine.

Materials:

3,4-Dichlorobenzonitrile

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)
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Distilled water

Magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser,

a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride (a slight molar

excess) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reactant: Dissolve 3,4-dichlorobenzonitrile in anhydrous diethyl ether and add it

dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic, so the addition

rate should be controlled to maintain a gentle reflux.

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at

room temperature for several hours or until the reaction is complete (monitored by thin-layer

chromatography).

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed

by a 15% aqueous sodium hydroxide solution, and then more water. This should be done in

an ice bath to control the exothermic reaction.

Work-up: Filter the resulting mixture to remove the aluminum salts and wash the solid

residue with diethyl ether.
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Extraction: Combine the filtrate and the ether washings. Wash the combined organic layer

sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield crude 3,4-
Dichlorobenzylamine.

Purification: The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization
The structure and purity of 3,4-Dichlorobenzylamine can be confirmed by various

spectroscopic techniques.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,4-Dichlorobenzylamine typically shows distinct signals for the

aromatic protons and the benzylic and amine protons.

Chemical Shift (δ) Multiplicity Integration Assignment

~7.4 ppm d 1H Aromatic H

~7.2 ppm dd 1H Aromatic H

~7.0 ppm d 1H Aromatic H

~3.8 ppm s 2H -CH₂-

~1.5 ppm s (broad) 2H -NH₂

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Typical chemical shifts are provided below.
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Chemical Shift (δ) Assignment

~142 ppm Quaternary aromatic C-Cl

~132 ppm Quaternary aromatic C-Cl

~131 ppm Aromatic CH

~130 ppm Aromatic CH

~128 ppm Aromatic CH

~127 ppm Quaternary aromatic C-CH₂

~45 ppm -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of 3,4-Dichlorobenzylamine displays characteristic absorption bands for the

amine and aromatic functionalities.[3]

Wavenumber (cm⁻¹) Vibration Functional Group

3300-3500
N-H stretch (two bands for

primary amine)
-NH₂

3000-3100 C-H stretch Aromatic C-H

1600-1650 N-H bend -NH₂

1450-1600 C=C stretch Aromatic ring

1000-1250 C-N stretch Aryl-amine

700-900 C-Cl stretch Aryl-halide

Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 3,4-Dichlorobenzylamine will show a

molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine

atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing

fragments (M, M+2, M+4).
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Expected Fragmentation:

Molecular Ion (M⁺): m/z = 175, 177, 179 (isotopic cluster)

Loss of NH₂ (M-16): m/z = 159, 161, 163

Loss of Cl (M-35): m/z = 140, 142

Tropylium Ion Formation: A peak at m/z = 91 is common for benzyl compounds, although its

intensity may vary.

Applications in Drug Development
3,4-Dichlorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals,

most notably antifungal agents. The benzylamine class of antifungals, which includes drugs like

butenafine, functions by inhibiting a critical enzyme in the fungal cell membrane biosynthesis

pathway.

Mechanism of Action of Benzylamine Antifungals
Benzylamine antifungals target the enzyme squalene epoxidase, which is a key component of

the ergosterol biosynthesis pathway in fungi.[4][5][6] Ergosterol is the primary sterol in fungal

cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining

membrane integrity and fluidity.

The inhibition of squalene epoxidase by benzylamine-derived drugs has a dual effect:

Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol,

which disrupts the structure and function of the fungal cell membrane.

Accumulation of Squalene: The substrate for the inhibited enzyme, squalene, accumulates to

toxic levels within the fungal cell, further contributing to cell death.[4][5]

This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells,

as the equivalent enzyme in the cholesterol biosynthesis pathway is less sensitive to these

inhibitors.

Signaling Pathway Diagram
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The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition

by benzylamine antifungals.

Caption: Ergosterol biosynthesis pathway and inhibition by benzylamine antifungals.

Experimental Workflow for Antifungal Drug Screening
The development of new antifungal agents derived from 3,4-Dichlorobenzylamine typically

follows a structured workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,4-Dichlorobenzylamine 95 102-49-8 [sigmaaldrich.com]

2. 102-49-8 CAS MSDS (3,4-Dichlorobenzylamine) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

3. orgchemboulder.com [orgchemboulder.com]

4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research
[ebsco.com]

5. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects
and Usefulness against Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects
and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-
Dichlorobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086363#3-4-dichlorobenzylamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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